molecular formula C16H22N2O2 B4437962 N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide

N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide

Cat. No.: B4437962
M. Wt: 274.36 g/mol
InChI Key: VNALYHNVQIOKPF-UHFFFAOYSA-N
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Description

N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzamide group attached to a 3-oxopropyl chain, which is further linked to a 4-methylpiperidin-1-yl moiety. The unique structure of this compound makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13-8-11-18(12-9-13)15(19)7-10-17-16(20)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNALYHNVQIOKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322802
Record name N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

796050-91-4
Record name N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide typically involves the reaction of 3-(4-methylpiperidin-1-yl)aniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide involves its interaction with specific molecular targets within the cell. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to altered signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperidin-1-yl)aniline
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • AMG650

Uniqueness

N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Unlike its analogs, this compound exhibits a distinct mechanism of action and a broader range of applications in various fields of research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide
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N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzamide

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